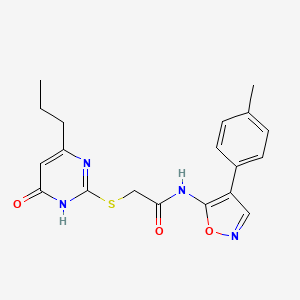

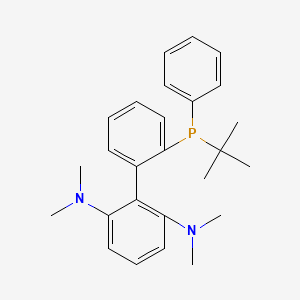

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a chemical compound with the molecular formula C28H46Cl2P2Pd . It appears as a colorless to pale yellow solid .

Synthesis Analysis

While specific synthesis methods for “2-(t-Butylphenylphosphino)-2’,6’-dimethylamino-1,1’-biphenyl” were not found, related compounds such as Tris(2,4-di-tert-butylphenyl) phosphite have been used in the synthesis of polymers .Physical And Chemical Properties Analysis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has a melting point of 260-264°C (decomposition), is sensitive to air and moisture, and is soluble in water and polar organic solvents .科学的研究の応用

Catalysis in Cross Coupling Reactions

(T-BU)PHCPHOS: serves as a versatile ligand in palladium-catalyzed cross coupling reactions. Specifically, it excels in the arylation of sterically hindered primary amines. The compound’s steric bulk and electronic properties enhance the efficiency of these transformations .

Asymmetric Synthesis

In asymmetric synthesis, where chirality matters, (T-BU)PHCPHOS plays a crucial role. Its chiral backbone enables the creation of enantiomerically enriched products. Researchers utilize it in the synthesis of complex molecules with high stereocontrol .

Phosphine Ligand for Transition Metal Complexes

As a phosphine ligand, (T-BU)PHCPHOS coordinates with transition metals (such as palladium, rhodium, or iridium). These complexes find applications in various catalytic processes, including C–C bond formation, hydrogenation, and carbonylation reactions .

Materials Science: OLEDs and Optoelectronics

Due to its electron-rich nature, (T-BU)PHCPHOS contributes to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. It enhances charge transport and facilitates efficient energy transfer in these materials .

Medicinal Chemistry and Drug Discovery

Researchers explore phosphine ligands like (T-BU)PHCPHOS in medicinal chemistry. They use them to design transition metal complexes for targeted drug delivery, imaging agents, and catalytic transformations within biological systems .

Sustainable Chemistry: Green Catalysis

In the pursuit of sustainable chemistry, (T-BU)PHCPHOS contributes to green catalysis. Its use in palladium-catalyzed reactions aligns with the principles of atom economy and minimizes waste production .

作用機序

特性

IUPAC Name |

2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N2P/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7/h8-19H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHOMNNVAUPLKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(2-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2389767.png)

![9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389770.png)

![(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2389772.png)

![2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B2389773.png)

![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)

![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)